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Compound of Interest

C6 NBD-L-threo-
Compound Name: _ ) )
dihydrosphingosine

Cat. No.: B13104093

Technical Support Center: C6 NBD-L-threo-
dihydrosphingosine

Welcome to the technical support center for C6 NBD-L-threo-dihydrosphingosine. This
resource provides researchers, scientists, and drug development professionals with
comprehensive guidance on the proper storage, handling, and experimental use of this
fluorescent lipid analog.

Frequently Asked Questions (FAQs)

Q1: What is C6 NBD-L-threo-dihydrosphingosine?

C6 NBD-L-threo-dihydrosphingosine is a fluorescently labeled sphingolipid. It consists of an
L-threo-dihydrosphingosine (also known as sphinganine) backbone, which is acylated with a
six-carbon fatty acid (C6) that is tagged with a nitrobenzoxadiazole (NBD) fluorophore. It is a
valuable tool for studying sphingolipid metabolism, transport, and localization within cells.

Q2: What are the primary applications for this compound?

This fluorescent analog is primarily used to investigate the metabolic pathways of
sphingolipids. Because of its unnatural L-threo stereochemistry, it is metabolized differently
than its natural D-erythro counterparts.[1] It allows researchers to trace its uptake and
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subsequent conversion into more complex sphingolipids like dihydroceramides and
dihydrosphingomyelin in real-time using fluorescence microscopy.[1][2]

Q3: What are the spectral properties of the NBD fluorophore?

The NBD group is environmentally sensitive; its fluorescence is weak in aqueous environments
but increases significantly in nonpolar environments like lipid membranes.

o Excitation Maximum: ~463-466 nm[3]

e Emission Maximum: ~536 nm[3] It can typically be visualized using a standard FITC/GFP
filter set on a fluorescence microscope.[4]

Q4: How should | store C6 NBD-L-threo-dihydrosphingosine?
Proper storage is critical to maintain the stability and performance of the compound.

e Long-term Storage: Store the solid compound at -20°C in a freezer, protected from light.[5]
Some suppliers suggest it can be stable for up to 4 years under these conditions.

e Stock Solutions: Prepare stock solutions in a dry organic solvent like DMSO or ethanol.[5]
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles
and store at -20°C.[5]

o Working Solutions: Prepare working solutions fresh for each experiment. Do not store diluted
agueous solutions.

Product Data and Specifications

The following tables summarize the key quantitative data for C6 NBD-L-threo-
dihydrosphingosine.

Table 1: Physical and Chemical Properties
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Property Value Reference
CAS Number 114301-98-3 [6]
Molecular Formula C30H51Ns06 [6]
Molecular Weight 577.76 g/mol [6]
Purity >98% [6]
Appearance Solid
Excitation A (max) ~466 nm [3]
Emission A (max) ~536 nm [3]

Table 2: Recommended Storage and Handling
Condition Recommendation Reference
Shipping Ambient Temperature
Solid Compound -20°C,-Desiccated, Protect 5]

from Light

Stock Solution (in -20°C, Aliquoted, Protect from 5171
DMSO/Ethanol) Light
Handling Precautions Use gloves and eye protection. 7]

Avoid inhalation of dust.

Experimental Protocols

Detailed Protocol: Labeling Live Cells with C6 NBD-L-threo-dihydrosphingosine

This protocol is adapted from methods used for the closely related C6-NBD-ceramide and is

designed to study the uptake and metabolism of the fluorescent lipid.[9][10][11]

Materials:

e C6 NBD-L-threo-dihydrosphingosine
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Absolute Ethanol or DMSO

Defatted Bovine Serum Albumin (BSA)

Balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4

Cells grown on glass coverslips or imaging plates

Fluorescence microscope
Procedure:
e Prepare a 1 mM Stock Solution:

o Dissolve the solid C6 NBD-L-threo-dihydrosphingosine in absolute ethanol or DMSO to
make a 1 mM stock solution.[7][9]

o Store this stock solution in aliquots at -20°C, protected from light.
e Prepare the NBD-Lipid/BSA Complex (5 uM):

o Note: Complexing the lipid with BSA is crucial for efficient delivery to cells in an aqueous
medium.

o In a glass test tube, take an appropriate volume of the 1 mM stock solution (e.g., 50 uL).

o Evaporate the solvent under a gentle stream of nitrogen gas, followed by at least 1 hour
under vacuum to ensure all solvent is removed.[9]

o Resuspend the dried lipid film in 200 pL of absolute ethanol.[9]

o In a separate 50 mL plastic tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL
of HBSS/HEPES buffer.[9]

o While vigorously vortexing the BSA solution, slowly inject the 200 uL of ethanolic NBD-lipid
solution.[9]
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o This will result in a final concentration of approximately 5 uM NBD-lipid complexed with 5
MM BSA. This complex can be stored at -20°C.[9]

o Cell Labeling:

o Wash the cells grown on coverslips twice with your chosen medium (e.g., HBSS/HEPES).

[9]

o To block endocytosis and observe initial membrane interactions, perform the initial labeling
at low temperature. Incubate the cells with the 5 uM NBD-lipid/BSA complex for 30
minutes at 4°C.[9][11]

o Rinse the cells several times with ice-cold medium to remove any unbound lipid complex.
[O1[11]

e Metabolic Chase:

o Incubate the washed cells in fresh, pre-warmed culture medium at 37°C for a desired
“chase" period (e.g., 30-60 minutes).[9][11] This allows the cells to internalize and
metabolize the lipid.

o During this time, the fluorescent lipid will be transported to internal compartments like the
Golgi apparatus and metabolized.

e Imaging:
o Wash the cells in fresh medium or imaging buffer.

o Mount the coverslip and examine immediately by fluorescence microscopy using a
standard FITC/GFP filter set (Ex: ~466 nm, Em: ~536 nm).[4]

Visualized Workflows and Pathways
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10. Fluorescence Microscopy
(Ex: 466nm, Em: 536nm)
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// Nodes uptake [label="C6 NBD-L-threo-\ndihydrosphingosine\n(Cell Exterior)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; internalized [label="Internalized\nNBD-
dihydrosphingosine”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dhc [label="NBD-L-threo-
dihydroceramide", fillcolor="#FBBCO05", fontcolor="#202124"]; desaturase
[label="Dihydroceramide\nDesaturase\n(BLOCKED)", shape=octagon, style="filled,dashed",
fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; cer [label="NBD-Ceramide",
style=dashed, color="#5F6368", fontcolor="#5F6368"]; dsm [label="NBD-
dihydrosphingomyelin, fillcolor="#34A853", fontcolor="#FFFFFF"]; glc_dhc [label="NBD-
Glucosyl-\ndihydroceramide", fillcolor="#34A853", fontcolor="#FFFFFF"],

I/l Edges uptake -> internalized [label="Uptake"]; internalized -> dhc [label="N-
acylation\n(Ceramide Synthase)"]; dhc -> desaturase [style=dashed, color="#EA4335"];
desaturase -> cer [style=dashed, color="#EA4335"]; dhc -> dsm
[label="Dihydrosphingomyelin\nSynthase"]; dhc -> glc_dhc
[label="Glucosylceramide\nSynthase"]; } enddot Caption: Metabolic fate of C6 NBD-L-threo-
dihydrosphingosine.

Troubleshooting Guide
This guide addresses common issues encountered during experiments with NBD-labeled lipids.
Q: 1 don't see any fluorescent signal in my cells. What went wrong?

 Lipid Delivery: Was the lipid complexed with BSA? NBD-lipids have poor solubility in
agueous media and require a carrier like BSA for efficient delivery to cells.[7][9]

» Concentration: Is the final concentration sufficient? A typical starting concentration is 5 pM.
You may need to optimize this for your cell type.[9]

e Microscope Settings: Double-check your filter set (FITC/GFP is appropriate) and ensure the
lamp is on and the shutter is open.

Q: The background fluorescence is too high, obscuring the signal.

¢ Incomplete Washing: Ensure you are thoroughly washing the cells with ice-cold medium after
the initial 4°C labeling step to remove all unbound lipid-BSA complexes.[9][11]
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» Back-Exchange: For more rigorous removal of plasma membrane-associated probes, a
"back-exchange" procedure can be performed by incubating the cells with a solution of 1%
defatted BSA in medium for 30 minutes at 4°C after the chase step.

o Compound Precipitation: If the lipid was not properly complexed with BSA, it might
precipitate onto the coverslip. Ensure the lipid is fully resuspended in ethanol before adding
to the vortexing BSA solution.[9]

Q: My cells look unhealthy or are dying after labeling.

e Solvent Toxicity: Ensure all organic solvent (ethanol/DMSO) is completely removed from the
lipid film before creating the BSA complex. Residual solvent can be toxic to cells.[9]

 Lipid Overload: While generally not an issue at 5 uM, very high concentrations of lipids could
potentially be cytotoxic. Try reducing the concentration or the incubation time.

Q: The fluorescence is fading very quickly (photobleaching).

» Imaging Conditions: Reduce the excitation light intensity and minimize the exposure time.
Use a more sensitive camera if available.

» Antifade Mountant: When preparing fixed samples, use a mounting medium containing an
antifade reagent.

 Alternative Probes: The NBD fluorophore is known to be moderately susceptible to
photobleaching. For long-term time-lapse imaging, consider using a more photostable probe
like BODIPY.[5]

// Nodes start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; no_signal [label="No Signal"]; high_bg [label="High Background"];
photobleach [label="Rapid Photobleaching"];

/I No Signal Path check_bsa [label="Was lipid complexed\nwith BSA?", shape=diamond,
fillcolor="#FBBCO05", fontcolor="#202124"]; check_filters [label="Are microscope filters\ncorrect
(FITC/GFP)?", shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124"]; sol_no_bsa
[label="Solution: Re-do experiment\nusing lipid-BSA complex.", fillcolor="#FFFFFF"]; sol_filters
[label="Solution: Correct filter set.", fillcolor="#FFFFFF"];
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// High Background Path check_wash [label="Were cells washed\nthoroughly after labeling?",
shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124"]; sol_wash [label="Solution:
Increase number\nand volume of washes.", fillcolor="#FFFFFF"]; sol_back exchange
[label="Advanced: Perform\nback-exchange with BSA.", fillcolor="#FFFFFF"];

// Photobleaching Path check_exposure [label="Is excitation light\nminimized?",
shape=diamond, fillcolor="#FBBCO05", fontcolor="#202124"]; sol_exposure [label="Solution:
Reduce exposure\ntime and light intensity.", fillcolor="#FFFFFF"]; sol_antifade [label="Solution:
Use antifade\nmounting medium.", fillcolor="#FFFFFF"];

/I Connections start -> no_signal; start -> high_bg; start -> photobleach;

no_signal -> check_bsa; check _bsa -> check filters [label="Yes"]; check bsa -> sol _no_bsa
[label="No"]; check filters -> sol_filters [label="No"];

high_bg -> check_wash; check_wash -> sol_wash [label="No"]; check_wash ->
sol_back_exchange [label="Yes"];

photobleach -> check_exposure; check _exposure -> sol_exposure [label="No"];
check_exposure -> sol_antifade [label="Yes"]; } enddot Caption: Troubleshooting guide for
common experimental issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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